molecular formula C11H6ClN3O2 B12974940 4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid

4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid

Cat. No.: B12974940
M. Wt: 247.64 g/mol
InChI Key: JRHOXPZTCLYFIC-UHFFFAOYSA-N
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Description

4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoquinoxaline core with a chlorine atom at the 4th position and a carboxylic acid group at the 7th position.

Preparation Methods

The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by phenyliodine (III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include phenyliodine (III) dicyclohexanecarboxylate, iridium catalysts, and various nucleophiles. Major products formed from these reactions include sulfones, hydroxy, phenoxy, and alkylamino derivatives .

Mechanism of Action

The mechanism of action of 4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors, inhibiting their activity . Additionally, it inhibits various kinases, such as SK2, PIM, and IkB kinases, as well as phosphodiesterases like PDE4, PDE9, and PDE10A . These interactions lead to the modulation of cellular signaling pathways, resulting in its diverse biological effects.

Comparison with Similar Compounds

4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid can be compared with other similar compounds in the imidazoquinoxaline family, such as:

The uniqueness of this compound lies in its specific substitution pattern and its broad range of biological activities, making it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

4-chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid

InChI

InChI=1S/C11H6ClN3O2/c12-10-9-4-13-5-15(9)8-2-1-6(11(16)17)3-7(8)14-10/h1-5H,(H,16,17)

InChI Key

JRHOXPZTCLYFIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(C3=CN=CN23)Cl

Origin of Product

United States

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